molecular formula C13H14O2S B14001515 3-phenylsulfanyl-2-propan-2-yl-2H-furan-5-one CAS No. 77199-27-0

3-phenylsulfanyl-2-propan-2-yl-2H-furan-5-one

Cat. No.: B14001515
CAS No.: 77199-27-0
M. Wt: 234.32 g/mol
InChI Key: LPVKTKGNGDUVOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenylsulfanyl-2-propan-2-yl-2H-furan-5-one is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenylsulfanyl-2-propan-2-yl-2H-furan-5-one typically involves the reaction of a furan derivative with a phenylsulfanyl reagent under controlled conditions. One common method includes the use of a base-catalyzed reaction where the furan derivative is treated with a phenylsulfanyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations. The use of high-throughput screening and optimization techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-phenylsulfanyl-2-propan-2-yl-2H-furan-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol or a sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and solvents such as acetonitrile or dimethylformamide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted furan derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-phenylsulfanyl-2-propan-2-yl-2H-furan-5-one involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The furan ring may also contribute to the compound’s binding affinity and specificity for its targets. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-phenylsulfanyl-2H-furan-5-one: Lacks the propan-2-yl group, which may affect its reactivity and biological activity.

    3-phenylsulfanyl-2-methyl-2H-furan-5-one: Contains a methyl group instead of a propan-2-yl group, potentially altering its chemical properties and applications.

    3-phenylsulfanyl-2-ethyl-2H-furan-5-one: Features an ethyl group, which may influence its solubility and reactivity.

Uniqueness

3-phenylsulfanyl-2-propan-2-yl-2H-furan-5-one is unique due to the presence of both the phenylsulfanyl and propan-2-yl groups, which can impart distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

CAS No.

77199-27-0

Molecular Formula

C13H14O2S

Molecular Weight

234.32 g/mol

IUPAC Name

3-phenylsulfanyl-2-propan-2-yl-2H-furan-5-one

InChI

InChI=1S/C13H14O2S/c1-9(2)13-11(8-12(14)15-13)16-10-6-4-3-5-7-10/h3-9,13H,1-2H3

InChI Key

LPVKTKGNGDUVOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=CC(=O)O1)SC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.